tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic oxindole derivative Spirocyclic compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom
Preparation Methods
The synthesis of tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps. One common method includes the cyclization of ethyl 2-oxindoline-5-carboxylate followed by demethylation. The key steps are:
Dianion Alkylation: This involves the formation of a dianion intermediate which is then alkylated.
Cyclization: The alkylated intermediate undergoes cyclization to form the spirocyclic structure.
Demethylation: The final step involves the removal of the methyl group to yield the target compound.
Chemical Reactions Analysis
tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Reduction reactions can be performed using agents like Raney Nickel.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its ability to interact with various biological targets.
Biological Studies: It is used in studies related to antimicrobial, antitumor, and antiviral activities.
Chemical Synthesis: It acts as a precursor for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding sites of various enzymes and receptors, thereby modulating their activity. This interaction can lead to inhibition or activation of biological pathways, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar compounds include other spirocyclic oxindoles such as:
Spirotryprostatin A: Known for its microtubule assembly inhibition.
Spirotryprostatin B: Also inhibits microtubule assembly.
Pteropodine: Modulates muscarinic serotonin receptors.
Isopteropodine: Similar to Pteropodine in its action.
Compared to these compounds, tert-Butyl 7-methoxy-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to its specific functional groups and the potential for diverse chemical modifications, enhancing its utility in various research applications.
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 7-methoxy-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(21)19-9-8-17(10-19)11-6-5-7-12(22-4)13(11)18-14(17)20/h5-7H,8-10H2,1-4H3,(H,18,20) |
InChI Key |
KOFICELBKQTLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)OC)NC2=O |
Origin of Product |
United States |
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